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Compound of Interest

Compound Name: 4-Hydroxy-1-methyl-2-pyridone

Cat. No.: B591780 Get Quote

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-1-methyl-2-pyridone

Introduction
4-Hydroxy-1-methyl-2-pyridone is a heterocyclic organic compound belonging to the pyridone

class. Its structure, featuring a pyridine ring substituted with hydroxyl, methyl, and oxo groups,

makes it a subject of interest in medicinal chemistry and drug development. Pyridone

derivatives are known to exhibit a range of biological activities. This document provides a

comprehensive overview of the known chemical properties, experimental protocols for their

determination, and potential biological relevance of 4-Hydroxy-1-methyl-2-pyridone.

Chemical and Physical Properties
Quantitative data for 4-Hydroxy-1-methyl-2-pyridone is limited, with some properties currently

available only through computational models. The following tables summarize the available

data.

Table 1: General and Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b591780?utm_src=pdf-interest
https://www.benchchem.com/product/b591780?utm_src=pdf-body
https://www.benchchem.com/product/b591780?utm_src=pdf-body
https://www.benchchem.com/product/b591780?utm_src=pdf-body
https://www.benchchem.com/product/b591780?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₆H₇NO₂ [1]

Molecular Weight 125.13 g/mol [1]

CAS Number 40357-87-7 [1]

IUPAC Name
4-hydroxy-1-methylpyridin-2-

one
[1]

LogP (Computed) -0.2 [1]

pKa (Predicted) 4.50 ± 1.00 [2]

Boiling Point (Predicted) 477.1°C at 760 mmHg [2]

Flash Point (Predicted) 242.3°C [2]

Density (Predicted) 1.306 g/cm³ [2]

Table 2: Computed Topological and Molecular Descriptors

Descriptor Value Source

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
3 [1]

Rotatable Bond Count 0 [1]

Exact Mass 125.047678466 Da [1]

Polar Surface Area 49.3 Å² [3]

Heavy Atom Count 9 [1]

Spectral Analysis
Detailed experimental spectral data for 4-Hydroxy-1-methyl-2-pyridone is not widely

published. However, general characteristics can be inferred from the functional groups present.
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¹H NMR: The spectrum is expected to show signals for the N-methyl group and the protons

on the pyridone ring.

¹³C NMR: Signals corresponding to the carbonyl carbon, the carbon atoms of the aromatic

ring, and the N-methyl carbon are expected.

IR Spectroscopy: Characteristic absorption bands would include a C=O stretch for the

ketone group, C=C and C-N stretching for the ring, and a broad O-H stretch for the hydroxyl

group.

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at an m/z

corresponding to its molecular weight.

Experimental Protocols
Detailed methodologies for determining key physicochemical properties are crucial for research

and development. Below are standard protocols for pKa and LogP determination.

Protocol 1: Determination of pKa by Potentiometric
Titration
This method determines the acid dissociation constant (pKa) by measuring pH changes in a

solution upon the addition of a titrant.[4][5][6]

Apparatus and Reagents:

Calibrated pH meter and electrode

Magnetic stirrer and stir bar

Burette

Reaction vessel

0.1 M Hydrochloric Acid (HCl)

0.1 M Sodium Hydroxide (NaOH)
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0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

Nitrogen gas supply

Sample of 4-Hydroxy-1-methyl-2-pyridone

Methodology:

Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[4]

Sample Preparation: Prepare a ~1 mM solution of the compound in water or a suitable co-

solvent if solubility is low.[5]

Titration Setup:

Place 20 mL of the sample solution into the reaction vessel with a magnetic stir bar.[5]

Add KCl solution to maintain a constant ionic strength.[4]

Immerse the pH electrode into the solution.

Purge the solution with nitrogen to remove dissolved CO₂.[4]

Titration Process:

If the compound is acidic, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[5]

Titrate the solution by adding small, precise increments of 0.1 M NaOH.[5]

Record the pH value after each addition, allowing the reading to stabilize.

Continue the titration until the pH reaches a stable value in the basic range (e.g., pH 12-

12.5).[5]

Data Analysis:

Plot the measured pH values against the volume of titrant added to generate a titration

curve.
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The pKa is determined from the inflection point of the sigmoid curve, which corresponds to

the pH at which half of the compound is ionized.[7]

Perform the titration in triplicate to ensure reproducibility.[4]
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Workflow for pKa Determination by Potentiometric Titration
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Protocol 2: Determination of LogP by Shake-Flask
Method
The shake-flask method is the traditional and most reliable technique for measuring the

octanol-water partition coefficient (LogP).[7][8]

Apparatus and Reagents:

Separatory funnels or vials with screw caps

Mechanical shaker or rotator

Centrifuge (optional)

Analytical instrument for quantification (e.g., HPLC-UV)

n-Octanol (HPLC grade)

Phosphate Buffered Saline (PBS), pH 7.4

Sample of 4-Hydroxy-1-methyl-2-pyridone

Methodology:

Phase Saturation:

Mix n-octanol and PBS (pH 7.4) in a large vessel and shake vigorously for 24 hours to

ensure mutual saturation of the two phases.[9]

Allow the phases to separate completely before use.[9]

Sample Preparation:

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[9]

Add a small aliquot of the stock solution to a vial containing a known volume of pre-

saturated n-octanol and pre-saturated PBS. The final concentration should be low enough

to avoid micelle formation.[10]
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Partitioning:

Seal the vials and shake them at a constant temperature (e.g., 25°C) for a sufficient time

(e.g., 1-2 hours) to allow equilibrium to be reached.[11]

Let the vials stand undisturbed (or centrifuge at low speed) to allow for complete phase

separation.[12]

Quantification:

Carefully withdraw an aliquot from both the n-octanol (upper) phase and the aqueous

(lower) phase.[12]

Determine the concentration of the compound in each phase using a suitable analytical

method like HPLC-UV.

Calculation:

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol

phase to the concentration in the aqueous phase: P = [Concentration]ₒ꜀ₜₐₙₒₗ /
[Concentration]ₐᵩᵤₑₒᵤₛ

LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P)

The experiment should be repeated at least three times.
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Workflow for LogP Determination by Shake-Flask Method
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Biological Activity
While specific studies on 4-Hydroxy-1-methyl-2-pyridone are limited, the broader class of 4-

hydroxy-2-pyridone derivatives has been investigated for various biological activities.

Antibacterial Activity: Several studies have reported that the 4-hydroxy-2-pyridone scaffold is

a promising starting point for the development of new antibacterial agents, particularly

against Gram-negative bacteria.[13][14]

Mechanism of Action: Some compounds within this class have been shown to act as

inhibitors of bacterial DNA synthesis.[13] They may target bacterial type II topoisomerases,

such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.

[14]

Antimycobacterial and Antibiofilm Activity: Derivatives of 4-hydroxy-2-pyridone have also

been explored as agents that can inhibit the growth and biofilm formation of mycobacteria.

[15][16]

The presence of the 4-hydroxy-2-pyridone core in the target molecule suggests it may share

these biological properties, making it a candidate for further investigation in antimicrobial drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://dergipark.org.tr/en/download/article-file/3684876
https://www.ecetoc.org/technical-report-123/appendix-a-measurement-of-acidity-pka/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3747999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3747999/
https://www.researchgate.net/publication/384278496_LogP_LogD_shake-flask_method_v1
https://www.protocols.io/view/logp-logd-shake-flask-method-e6nvw14kdlmk/v1
https://pubmed.ncbi.nlm.nih.gov/25968358/
https://pubmed.ncbi.nlm.nih.gov/25968358/
https://www.jove.com/t/58567/a-new-straightforward-method-for-lipophilicity-logp-measurement-using
https://www.jove.com/t/58567/a-new-straightforward-method-for-lipophilicity-logp-measurement-using
http://lokeylab.wikidot.com/shake-flask-logk
https://pubmed.ncbi.nlm.nih.gov/29032026/
https://pubmed.ncbi.nlm.nih.gov/29032026/
https://www.researchgate.net/publication/320343460_4-Hydroxy-2-pyridones_Discovery_and_evaluation_of_a_novel_class_of_antibacterial_agents_targeting_DNA_synthesis
https://www.benthamdirect.com/content/journals/mc/10.2174/1573406414666180525075755
https://pubmed.ncbi.nlm.nih.gov/29793410/
https://pubmed.ncbi.nlm.nih.gov/29793410/
https://www.benchchem.com/product/b591780#chemical-properties-of-4-hydroxy-1-methyl-2-pyridone
https://www.benchchem.com/product/b591780#chemical-properties-of-4-hydroxy-1-methyl-2-pyridone
https://www.benchchem.com/product/b591780#chemical-properties-of-4-hydroxy-1-methyl-2-pyridone
https://www.benchchem.com/product/b591780#chemical-properties-of-4-hydroxy-1-methyl-2-pyridone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b591780?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

